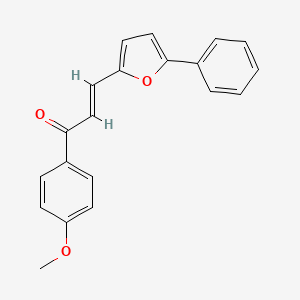
(E)-1-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one, also known as MPPF, is a chemical compound that has been extensively studied for its potential use in scientific research. MPPF is a selective antagonist for the serotonin 5-HT1A receptor, which is believed to play a role in various physiological and behavioral processes. In
Scientific Research Applications
Synthesis and Structural Characterization Research by Mahesha et al. (2021) details a synthesis method involving cyclocondensation reactions leading to the formation of 4,5-dihydropyrazole derivatives. This process demonstrates the compound's role in forming structurally complex molecules with potential applications in medicinal chemistry and materials science. The study emphasizes the importance of hydrogen bonds in determining the molecular conformation and the overall T-shaped structure of the resulting compounds (Ninganayaka Mahesha et al., 2021).
Antiproliferative Activity Research on derivatives of this compound has shown significant antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines. A study by Ma et al. (2017) discovered that certain neolignans derived from the traditional Chinese medicine Daphniphyllum macropodum exhibited potent antiproliferative effects, highlighting the potential therapeutic applications of this compound's derivatives in cancer treatment (Xinhua Ma et al., 2017).
Molecular Docking and Quantum Chemical Calculations Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a derivative of the compound to explore its potential biological effects. The study found that the compound's derivatives could have significant biological activities based on molecular docking predictions, suggesting potential applications in drug design and development (A. Viji et al., 2020).
Antioxidant Activity Sulpizio et al. (2016) synthesized and characterized 2'-aminochalcone derivatives of the compound and evaluated their antioxidant activity. The study demonstrated that these derivatives possess significant free radical scavenging abilities, indicating their potential use as antioxidants in pharmaceutical and cosmetic industries (Chiara Sulpizio et al., 2016).
properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-22-17-9-7-15(8-10-17)19(21)13-11-18-12-14-20(23-18)16-5-3-2-4-6-16/h2-14H,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIDYHOPBPBUHW-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2602752.png)

![Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B2602755.png)
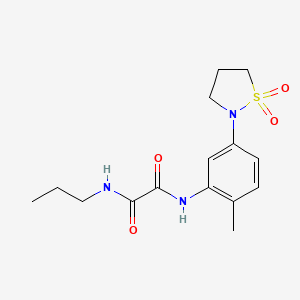
![N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602757.png)
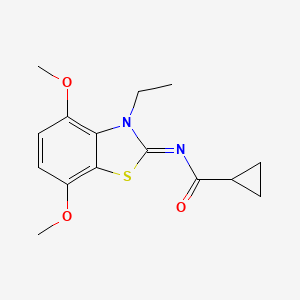
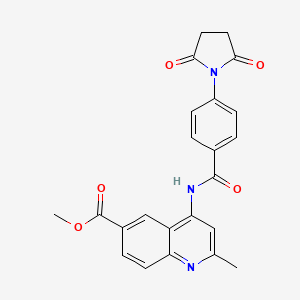


![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2602766.png)
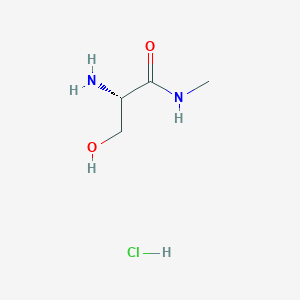
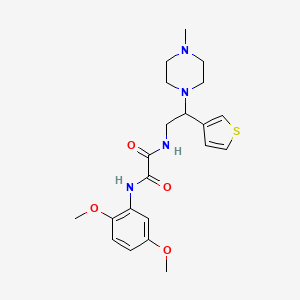

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate](/img/structure/B2602772.png)